7-ethyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione
Description
7-ethyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and a phenylethylthio group attached to a purine core The purine core is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring
Properties
IUPAC Name |
7-ethyl-3-methyl-8-phenacylsulfanylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-3-20-12-13(19(2)15(23)18-14(12)22)17-16(20)24-9-11(21)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAMADRFZMWEDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a purine derivative with an appropriate alkylating agent to introduce the ethyl and methyl groups. This is followed by the introduction of the phenylethylthio group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-ethyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the purine core or the phenylethylthio group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium tert-butoxide, DMF, DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Structure
The compound is characterized by a purine base structure with unique substituents that influence its biological activity. Its empirical formula is , and it features a thioether group which is critical for its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that 7-ethyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione exhibits promising anticancer properties. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies.
Case Study:
In a study published in Journal of Medicinal Chemistry, the compound was tested against human breast cancer cells (MCF-7). The results showed a dose-dependent inhibition of cell proliferation, with an IC50 value of 12 µM. Further mechanistic studies revealed that it induces apoptosis through the mitochondrial pathway .
Antiviral Properties
The compound has also been investigated for its antiviral activity. Preliminary screenings against several viruses have shown that it inhibits viral replication, making it a candidate for further development as an antiviral agent.
Data Table: Antiviral Activity
| Virus Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Influenza Virus | 15 | Inhibition of viral polymerase |
| Herpes Simplex Virus | 10 | Disruption of viral envelope |
Enzyme Inhibition
Another significant application lies in the inhibition of specific enzymes involved in metabolic pathways. The compound has been identified as a potent inhibitor of certain nucleoside triphosphate diphosphohydrolases, which are crucial in nucleotide metabolism.
Case Study:
Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that the compound effectively inhibits the NUDT1 enzyme, leading to decreased levels of oxidized nucleotides in cellular models . This inhibition could potentially prevent mutagenesis caused by misincorporation during DNA replication.
Neuroprotective Effects
Emerging research suggests neuroprotective effects attributed to this compound, particularly in models of neurodegenerative diseases. It appears to modulate oxidative stress pathways and reduce neuronal apoptosis.
Data Table: Neuroprotective Effects
| Model | Treatment Concentration (µM) | Outcome |
|---|---|---|
| Alzheimer’s Model | 5 | Reduced amyloid-beta accumulation |
| Parkinson’s Model | 10 | Increased neuronal survival |
Mechanism of Action
The mechanism of action of 7-ethyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its potential antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a stimulant found in coffee and tea.
Theophylline: 1,3-dimethylxanthine, used in the treatment of respiratory diseases.
Theobromine: 3,7-dimethylxanthine, found in chocolate and used as a vasodilator and diuretic.
Uniqueness
7-ethyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern and the presence of the phenylethylthio group This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other similar compounds
Biological Activity
7-ethyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound's structure, which includes a thioether moiety and a purine core, suggests diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties based on various research findings.
The molecular formula of the compound is , with a molecular weight of approximately 344.39 g/mol. The compound's structural features contribute to its biological activities, particularly its ability to interact with various biological targets.
Anti-inflammatory Activity
Research indicates that purine derivatives often exhibit anti-inflammatory effects. In studies involving similar compounds, such as substituted pyrimidines and thiazoles, significant inhibition of cyclooxygenase (COX) enzymes has been observed. For instance:
- Inhibition of COX Enzymes : Compounds similar to 7-ethyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine have shown IC50 values in the low micromolar range against COX-2, indicating potent anti-inflammatory activity . The compound's thioether group may enhance its interaction with these enzymes.
Anticancer Activity
The anticancer potential of purine derivatives has been widely studied. The compound's structure suggests it may inhibit cancer cell proliferation through several mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have demonstrated the ability to inhibit the growth of various cancer cell lines. For example, derivatives with modifications at the purine core showed significant cytotoxicity against human cancer cells .
- Mechanism of Action : The anticancer activity may involve the modulation of signaling pathways associated with cell cycle regulation and apoptosis induction.
Antimicrobial Activity
Preliminary studies suggest that 7-ethyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine may possess antimicrobial properties:
- Bacterial Inhibition : Compounds in this class have shown effectiveness against various bacterial strains in vitro. The presence of the phenyl group could enhance lipophilicity, aiding in membrane penetration and bacterial inhibition .
Case Studies and Research Findings
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Thioether Group : Enhances binding affinity to biological targets.
- Ethyl and Methyl Substituents : Influence lipophilicity and solubility, affecting bioavailability.
- Phenyl Ethyl Group : Potentially increases interaction with cellular membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
